molecular formula C11H9BrClNO2 B13874178 Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Cat. No.: B13874178
M. Wt: 302.55 g/mol
InChI Key: HRKHRNRVYYGUBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-bromo-5-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:

  • Ethyl 2-cyano-3-phenylpropanoate
  • Ethyl 2-cyano-3-(4-chlorophenyl)propanoate
  • Ethyl 2-cyano-3-(4-bromophenyl)propanoate

Uniqueness

The presence of both bromo and chloro substituents on the phenyl ring makes this compound unique

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3

InChI Key

HRKHRNRVYYGUBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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